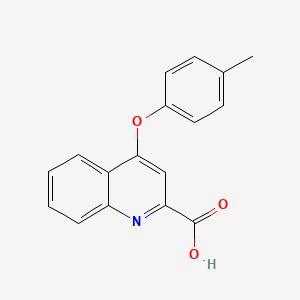
4-(p-Tolyloxy)quinoline-2-carboxylic acid
Overview
Description
4-(p-Tolyloxy)quinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family. It has a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol.
Mechanism of Action
Target of Action
Mode of Action
It is known that quinoline derivatives, such as this compound, often work by inhibiting certain enzymes, such as tyrosine kinase. This inhibition can disrupt the signaling pathways within cells, leading to various effects, including the potential for anti-cancer activity.
Biochemical Pathways
Pharmacokinetics
It is known that the compound is a solid powder that is sparingly soluble in water and freely soluble in acetone, ethanol, and methanol. These properties may influence its bioavailability and distribution within the body.
Result of Action
Action Environment
Preparation Methods
The synthesis of 4-(p-Tolyloxy)quinoline-2-carboxylic acid involves several steps:
Reaction of 4-chloro-2-fluoroaniline with p-cresol: This reaction occurs in the presence of a strong base to form a quinoline derivative.
Further reaction with ethyl chloroformate: This step is carried out in the presence of a mild base.
Hydrolysis with sodium hydroxide: This final step results in the formation of the target compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(p-Tolyloxy)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(p-Tolyloxy)quinoline-2-carboxylic acid has diverse applications in scientific research:
Pharmaceuticals: It is used in the development of anti-cancer drugs due to its inhibition of tyrosine kinase enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
4-(p-Tolyloxy)quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Known for its antibacterial properties.
2-Methyl-4-phenylquinoline-3-carboxylic acid: Exhibits antileishmanial activity.
The uniqueness of this compound lies in its specific anti-tumor properties and its potential use in cancer treatment.
Properties
IUPAC Name |
4-(4-methylphenoxy)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)21-16-10-15(17(19)20)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPPRIBFNJOGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


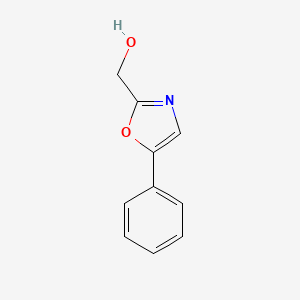
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1454256.png)
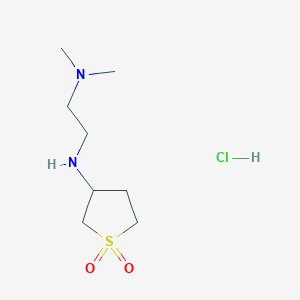
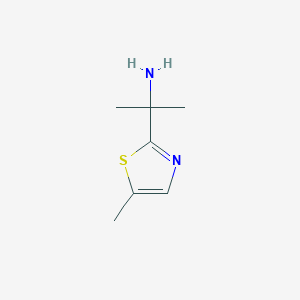
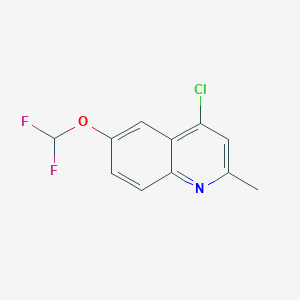
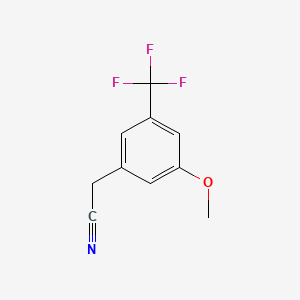
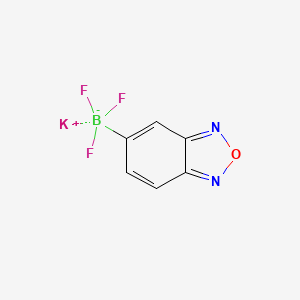

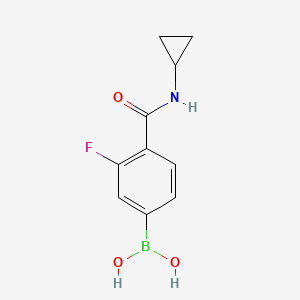
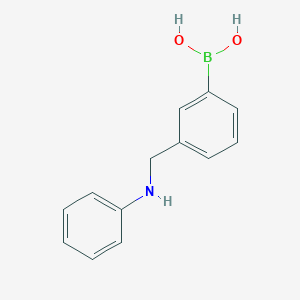
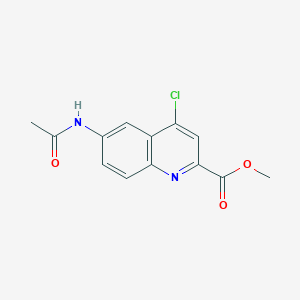
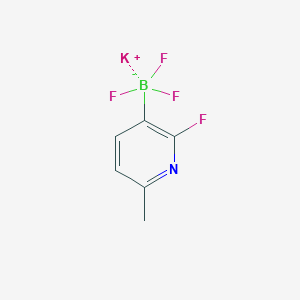
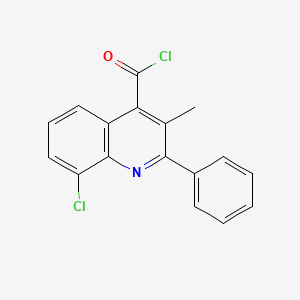
![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)
